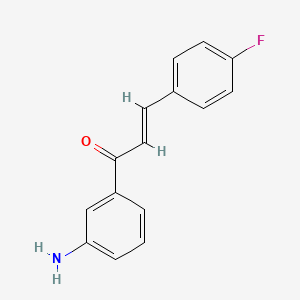

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Vue d'ensemble

Description

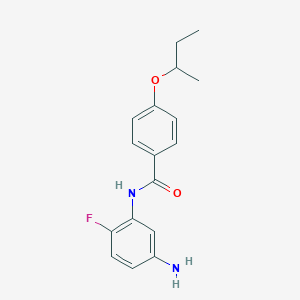

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is an organic compound with the following chemical formula: C₁₅H₁₁FN₂O . It belongs to the class of aryl ketones and exhibits both aromatic and conjugated double bond features. The compound’s systematic name indicates its structural arrangement, where the double bond (E) is between the second and third carbon atoms in the prop-2-en-1-one moiety.

Synthesis Analysis

The synthesis of this compound involves several methods, including Claisen-Schmidt condensation , Knoevenagel condensation , or Horner-Wadsworth-Emmons reaction . These reactions allow for the formation of the enone functionality by coupling an aldehyde or ketone with an α,β-unsaturated carbonyl compound. The choice of reagents and conditions influences the stereochemistry (E or Z) of the double bond.

Molecular Structure Analysis

The molecular structure of (2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one consists of:

- A central prop-2-en-1-one core with a conjugated double bond.

- A 3-aminophenyl group attached to one end.

- A 4-fluorophenyl group attached to the other end.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

- Nucleophilic addition : The amino group can react with electrophiles, leading to functionalization.

- Arylation : The phenyl groups can participate in electrophilic aromatic substitution reactions.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Michael addition : The double bond can react with nucleophiles.

Physical And Chemical Properties Analysis

- Melting point : Investigate the temperature at which the compound transitions from solid to liquid.

- Solubility : Assess its solubility in various solvents (polar, nonpolar).

- Stability : Consider its stability under different conditions (light, temperature, pH).

Applications De Recherche Scientifique

-

Nonlinear Optical Applications

- A compound with a similar structure, (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP), was synthesized and used for nonlinear optical applications .

- The compound was synthesized by base-catalyzed Claisen-Schmidt condensation method and crystals of APBPP were harvested using slow evaporation solution growth technique .

- The optical absorption study revealed that the grown crystalline chalcone exhibits a low cut-off wavelength at 450 nm .

- The experimental and theoretical investigations on NLO (Non linear Optical) studies suggest that the grown amino crystal is 115 times better than that of urea and exhibits reasonably high results than other chalcone derivatives reported .

Safety And Hazards

- Toxicity : Evaluate potential toxicity based on structural features.

- Handling precautions : Use appropriate protective equipment during synthesis and handling.

- Environmental impact : Assess its impact on ecosystems.

Orientations Futures

Research avenues include:

- Biological assays : Investigate its effects on cell lines or organisms.

- Structure-activity relationship (SAR) studies: Modify the compound to enhance desired properties.

- Drug development : Explore its potential as a therapeutic agent.

Remember that this analysis is based on existing knowledge, and further research may uncover additional insights. Always consult relevant scientific literature for the most up-to-date information .

Propriétés

IUPAC Name |

(E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H,17H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYOMUYFYVRVAP-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388967.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride](/img/structure/B1388973.png)